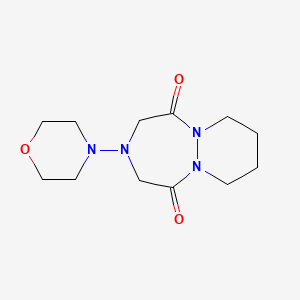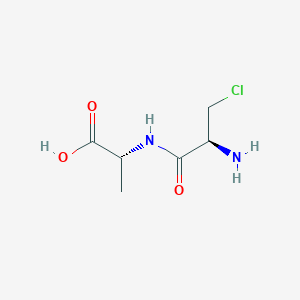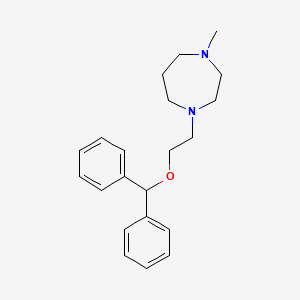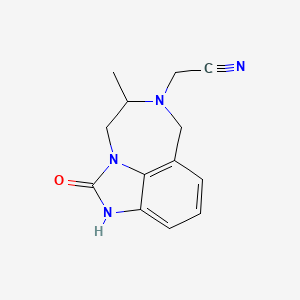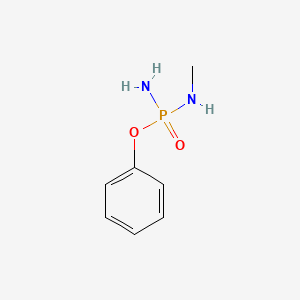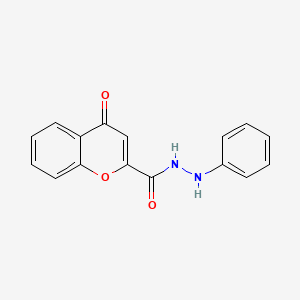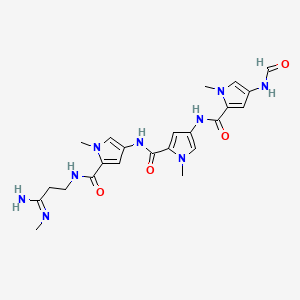
Monomethyldistamycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monomethyldistamycin A is a derivative of distamycin A, a natural oligopeptide antibiotic produced by the bacterium Streptomyces distallicus. Distamycin A is known for its ability to bind selectively to AT-rich regions in the minor groove of DNA, thereby influencing various biological processes . This compound retains these properties but has been modified to enhance its stability and efficacy in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of monomethyldistamycin A typically involves the modification of distamycin A through methylation. This process can be achieved using solid-phase synthesis techniques, which allow for the precise addition of methyl groups to the desired positions on the molecule . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces distallicus to produce distamycin A, followed by chemical modification to introduce the methyl group. This is typically done in large bioreactors under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Monomethyldistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Monomethyldistamycin A has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA interactions and to develop new DNA-binding molecules.
Biology: Employed in the study of gene regulation and chromatin structure.
作用机制
Monomethyldistamycin A exerts its effects by binding to the minor groove of DNA at AT-rich regions. This binding disrupts the normal function of DNA by preventing the binding of transcription factors and other proteins necessary for gene expression. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to gene regulation and chromatin remodeling .
相似化合物的比较
Distamycin A: The parent compound, known for its DNA-binding properties.
Netropsin: Another minor groove binder with similar DNA-binding characteristics.
Lexitropsins: A class of synthetic oligopeptides designed to mimic the DNA-binding properties of distamycin A and its derivatives.
Uniqueness: Monomethyldistamycin A is unique in its enhanced stability and efficacy compared to distamycin A. The addition of the methyl group improves its binding affinity and selectivity for AT-rich regions in DNA, making it a more potent and versatile tool in research and therapeutic applications .
属性
CAS 编号 |
85407-11-0 |
|---|---|
分子式 |
C23H29N9O4 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
N-[5-[[5-[(3-amino-3-methyliminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-25-20(24)5-6-26-21(34)17-8-15(11-31(17)3)28-23(36)19-9-16(12-32(19)4)29-22(35)18-7-14(27-13-33)10-30(18)2/h7-13H,5-6H2,1-4H3,(H2,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35) |
InChI 键 |
ZPICQTADFKQIRG-UHFFFAOYSA-N |
规范 SMILES |
CN=C(CCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


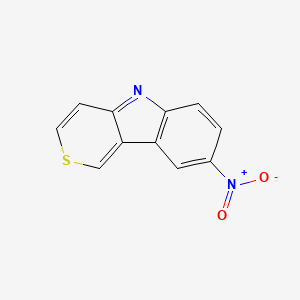

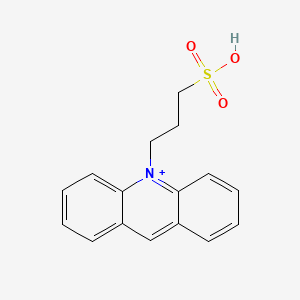


![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

